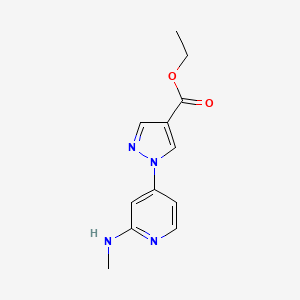

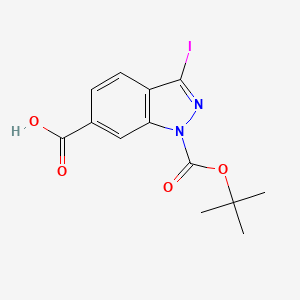

1-(叔丁氧基羰基)-3-碘-1H-吲唑-6-羧酸

描述

The tert-butoxycarbonyl (Boc) group is commonly used as a protective group for amino groups in peptide synthesis . It’s also used for the protection of hydroxy groups . It’s stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .

Synthesis Analysis

The Boc group is typically installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .

Molecular Structure Analysis

The molecular structure of compounds with the Boc group can be complex, as they often involve multiple functional groups. The Boc group itself consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) .

Chemical Reactions Analysis

The Boc group can be removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with the Boc group can vary widely depending on the specific compound. In general, these compounds tend to be stable under basic conditions and resistant to various nucleophiles .

科学研究应用

叔丁氧基羰基化试剂

与 1-(叔丁氧基羰基)-3-碘-1H-吲唑-6-羧酸 类似的叔丁氧基羰基 (Boc) 保护化合物在有机化学中广泛用于保护胺。Saito 等人 (2006) 描述了使用 1-叔丁氧基-2-叔丁氧基羰基-1,2-二氢异喹啉 (BBDI) 作为酸性质子含有的底物(如苯酚、芳香胺和脂肪胺盐酸盐以及芳香羧酸)的叔丁氧基羰基化试剂,在温和条件下以高产率化学选择性地进行 Saito、Ouchi 和 Takahata,2006。

不对称合成

Xue 等人 (2002) 强调了从 L-天冬酸 β-叔丁基酯开始不对称合成 (2S,3S)-3-(叔丁氧基羰基)-2-哌啶羧酸等化合物,展示了叔丁氧基羰基保护在立体化学复杂分子的合成中的效用 Xue、He、Roderick、Corbett 和 Decicco,2002。

N-叔丁氧基羰基化

Heydari 等人 (2007) 证明了使用 H3PW12O40 作为催化剂对胺进行 N-叔丁氧基羰基化的效率,这以其高效率和环境友好性而著称,突出了 Boc 保护中间体在肽合成和药物应用中的广泛适用性 Heydari、Kazem Shiroodi、Hamadi、Esfandyari 和 Pourayoubi,2007。

结构分析和 DFT 研究

Ye 等人 (2021) 关注叔丁基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吲唑-1-羧酸(1H-吲唑衍生物的中间体)的晶体结构和 DFT 研究。他们通过 X 射线衍射和 DFT 计算验证了结构,强调了此类化合物在新材料和药物开发中的重要性 Ye、Chen、Wu、Chen、Yang、Liao 和 Zhou,2021。

点击化学应用

Petrini 和 Shaikh (2009) 描述了在铜催化的环加成反应中使用 N-(叔丁氧基羰基)-3-(1-甲苯磺酰基-3-丁炔基)-1H-吲哚来生成(三唑基乙基)吲哚。这种涉及“点击”化学的方法强调了 Boc 保护中间体在有效合成具有潜在药用价值的复杂吲哚衍生物中的作用 Petrini 和 Shaikh,2009。

作用机制

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with amine-containing molecules or structures in biological systems.

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The compound’s interaction with its targets likely involves the Boc group binding to amine groups, thereby protecting these groups from further reactions. This protection can be removed later under specific conditions, allowing the amine groups to participate in subsequent reactions .

Action Environment

The action of 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ability to bind to or release from amine groups . Additionally, temperature might influence the rate of these reactions .

安全和危害

未来方向

The use of the Boc group in peptide synthesis and other areas of organic chemistry is well-established, but research continues into developing safer and more efficient methods for installing and removing this group . Additionally, new applications for Boc-protected compounds are continually being explored in various fields of chemistry and biology .

属性

IUPAC Name |

3-iodo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(19)16-9-6-7(11(17)18)4-5-8(9)10(14)15-16/h4-6H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEXIMCBUWVLIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)O)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。